molecular formula C7H13NO2S B2854422 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide CAS No. 1936011-84-5

1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide

Cat. No.: B2854422
CAS No.: 1936011-84-5
M. Wt: 175.25
InChI Key: AFZXEERFNGFNEB-UHFFFAOYSA-N
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Description

1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide is a spirocyclic compound characterized by a sulfur atom and a nitrogen atom within its structure. This compound is notable for its unique spirocyclic framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic functions, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Thia-7-azaspiro[4.4]nonane 1,1-dioxide
  • 7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide

Uniqueness

1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide is unique due to its specific spirocyclic framework, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers a different balance of electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1λ6-thia-7-azaspiro[3.5]nonane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)6-3-7(11)1-4-8-5-2-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZXEERFNGFNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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